molecular formula C18H27N2O5PS B12675887 N-(2-(Diethylamino)ethyl)-S,S-diphenylsulphoximide phosphate CAS No. 94071-20-2

N-(2-(Diethylamino)ethyl)-S,S-diphenylsulphoximide phosphate

Cat. No.: B12675887
CAS No.: 94071-20-2
M. Wt: 414.5 g/mol
InChI Key: RFNCXXMLIOLETF-UHFFFAOYSA-N
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Description

N-(2-(Diethylamino)ethyl)-S,S-diphenylsulphoximide phosphate is a synthetic organophosphorus compound characterized by a diethylaminoethyl backbone linked to a diphenylsulphoximide group and a phosphate moiety. Its CAS Registry Number is listed as 68133-34-6 in the provided evidence . However, a discrepancy arises in the evidence: the same CAS number is associated with N-[2-(diethylamino)ethyl]stearamide phosphate (a stearamide derivative) in a cosmetic ingredient database . For the purpose of this article, the compound will be defined by its sulphoximide-phosphate structure as specified in the query.

Properties

CAS No.

94071-20-2

Molecular Formula

C18H27N2O5PS

Molecular Weight

414.5 g/mol

IUPAC Name

N,N-diethyl-2-[[oxo(diphenyl)-λ6-sulfanylidene]amino]ethanamine;phosphoric acid

InChI

InChI=1S/C18H24N2OS.H3O4P/c1-3-20(4-2)16-15-19-22(21,17-11-7-5-8-12-17)18-13-9-6-10-14-18;1-5(2,3)4/h5-14H,3-4,15-16H2,1-2H3;(H3,1,2,3,4)

InChI Key

RFNCXXMLIOLETF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN=S(=O)(C1=CC=CC=C1)C2=CC=CC=C2.OP(=O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Diethylamino)ethyl)-S,S-diphenylsulphoximide phosphate typically involves multiple steps, starting with the preparation of the diethylaminoethyl group and the diphenylsulphoximide moiety. The diethylaminoethyl group can be synthesized through the reaction of diethylamine with ethylene oxide under controlled conditions. The diphenylsulphoximide moiety is prepared by the oxidation of diphenylsulfide using an oxidizing agent such as hydrogen peroxide.

The final step involves the phosphorylation of the diphenylsulphoximide moiety with a suitable phosphorylating agent, such as phosphorus oxychloride, in the presence of a base like triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the phosphorylating agent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(Diethylamino)ethyl)-S,S-diphenylsulphoximide phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfoxide group back to the sulfide form.

    Substitution: The diethylaminoethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxide and sulfone derivatives.

    Reduction: Diphenylsulfide derivatives.

    Substitution: Various substituted diethylaminoethyl derivatives.

Scientific Research Applications

N-(2-(Diethylamino)ethyl)-S,S-diphenylsulphoximide phosphate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.

    Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of specialty chemicals and materials, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of N-(2-(Diethylamino)ethyl)-S,S-diphenylsulphoximide phosphate involves its interaction with specific molecular targets and pathways. The diethylaminoethyl group can interact with biological membranes, altering their permeability and function. The diphenylsulphoximide moiety can modulate enzyme activity by binding to active sites or altering enzyme conformation. The phosphate group plays a role in the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with N-(2-(Diethylamino)ethyl)-S,S-diphenylsulphoximide phosphate, differing in substituents, functional groups, or applications:

N,N-Diethylaminoethyl Chloride (CAS 100-35-6)

  • Structure: Contains a diethylaminoethyl group bonded to a chloride atom.
  • Key Differences : Lacks the sulphoximide and phosphate groups, making it a simpler alkylating agent.
  • Applications : Primarily used as an intermediate in organic synthesis, particularly for quaternary ammonium compounds .

2-(Diethylamino)ethyl Mercaptan (N,N-Diethylcysteamine)

  • Structure: Features a diethylaminoethyl backbone with a thiol (-SH) group.
  • Key Differences : The reactive thiol group contrasts with the sulphoximide-phosphate system, enabling distinct redox chemistry.
  • Applications: Potential use in drug delivery or as a reducing agent due to thiol reactivity .

N-[2-(Diethylamino)ethyl]stearamide Phosphate (CAS 68133-34-6)

  • Structure: Combines a diethylaminoethyl group with a stearamide (C18 fatty acid amide) and phosphate.
  • Key Differences : The stearamide chain imparts lipophilicity, unlike the aromatic diphenylsulphoximide group.
  • Applications : Registered as a cosmetic ingredient (INCI name: STEARAMIDOETHYL DIETHYLAMINE PHOSPHATE ) with antistatic properties .

N-[2-(Diethylamino)ethyl]-5-[(Z)-(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide

  • Structure: A complex carboxamide derivative with a diethylaminoethyl group and fluorinated indole moiety.
  • Key Differences : Designed for pharmaceutical applications (e.g., kinase inhibition) rather than industrial or cosmetic uses.
  • Applications : Patent literature highlights its use in anticancer therapies .

Key Comparative Analysis

Property Target Compound N,N-Diethylaminoethyl Chloride N,N-Diethylcysteamine Stearamidoethyl Phosphate
Functional Groups Sulphoximide, phosphate Chloride Thiol Stearamide, phosphate
Polarity Moderate (phosphate enhances hydrophilicity) Low Moderate (thiol reactivity) High (lipophilic stearamide)
Primary Applications Undocumented in evidence (likely synthetic intermediate) Alkylating agent Redox chemistry Cosmetic antistatic agent
CAS Number 68133-34-6 100-35-6 Not explicitly listed 68133-34-6 (conflict noted)

Research Implications and Discrepancies

  • CAS Conflict : The identical CAS number for two distinct compounds (stearamide phosphate vs. sulphoximide phosphate ) underscores the need for verification in authoritative databases like PubChem or Reaxys.
  • Functional Group Impact : The phosphate group may enhance solubility in polar solvents compared to the lipophilic stearamide derivative, while the sulphoximide could confer stability under acidic conditions .

Biological Activity

N-(2-(Diethylamino)ethyl)-S,S-diphenylsulphoximide phosphate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique structure that includes a sulphoximide group and a phosphate moiety, which are crucial for its biological activity. The synthesis of this compound typically involves multi-step organic reactions, including the formation of the sulphoximide followed by phosphorylation.

Table 1: Chemical Structure of this compound

ComponentDescription
Diethylamino groupEnhances solubility and bioavailability
Sulphoximide groupPotentially involved in biological activity
Phosphate moietyCritical for interaction with biological targets

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Studies have suggested that it may act as an inhibitor or modulator of specific biochemical pathways, particularly those involving phospholipase C (PLC) and P2Y receptors.

Case Studies

  • Antithrombotic Properties : Research has indicated that compounds similar to this compound can serve as selective antagonists at P2Y receptors, which are implicated in platelet aggregation. This suggests potential use in preventing thrombotic events .
  • Antidiabetic Effects : Some studies have explored the agonistic properties of the compound on insulin signaling pathways, indicating a possible role in managing diabetes through modulation of glucose metabolism .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntithromboticInhibition of platelet aggregation
AntidiabeticModulation of insulin signaling
Antagonist at P2Y receptorsInhibition of phospholipase C activity

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of related compounds to optimize their efficacy and selectivity. The introduction of various substituents on the diethylamino group has been shown to significantly alter biological activity, emphasizing the importance of chemical modifications in drug design.

Molecular Modeling Studies

Molecular docking studies have provided insights into the binding affinity of this compound to target receptors. These studies suggest that specific conformations and interactions with amino acid residues are critical for its biological effects.

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